molecular formula C15H20F3N3O B2595312 1-Phenyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea CAS No. 2309258-49-7

1-Phenyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

Cat. No.: B2595312
CAS No.: 2309258-49-7
M. Wt: 315.34
InChI Key: DRNMKUVKZNZSIR-UHFFFAOYSA-N
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Description

1-Phenyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is an organic compound that features a phenyl group, a trifluoroethyl-substituted piperidine, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can be achieved through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Amines derived from the reduction of the urea group.

    Substitution: Substituted derivatives where the trifluoroethyl group is replaced by the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The trifluoroethyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is unique due to the presence of the trifluoroethyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds that may lack this functional group.

Properties

IUPAC Name

1-phenyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)11-21-8-6-12(7-9-21)10-19-14(22)20-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNMKUVKZNZSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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